N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
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Overview
Description
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyridazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is advantageous due to its efficiency and high yield. The reaction conditions often involve controlled microwave heating, which significantly reduces reaction times compared to conventional methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its scalability and cost-effectiveness. Additionally, the reaction conditions can be optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives. These products retain the core structure of the original compound while exhibiting different chemical properties.
Scientific Research Applications
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases like cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridazine derivatives, such as:
- N-[4-(methylsulfanyl)phenyl]imidodicarbonimidic diamide
- N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives
Uniqueness
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the scientific community.
Biological Activity
The compound N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data tables and case studies.
Chemical Structure
The compound can be described by its structural formula, which includes a thiazole moiety and a pyridazine derivative. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of the compound have been evaluated in various studies, highlighting its potential in several therapeutic areas:
-
Antimicrobial Activity
- The compound has shown significant antimicrobial properties against various bacterial strains. For example, a study indicated that related thiazole derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
-
Anticancer Activity
- The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays demonstrated that some derivatives had IC50 values less than 10 µg/mL against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups enhances cytotoxicity.
-
Anticonvulsant Activity
- The anticonvulsant properties of thiazole-containing compounds have been documented, with certain derivatives showing effective protection in seizure models. For instance, one study reported that specific thiazole analogues exhibited median effective doses (ED50) as low as 24.38 mg/kg in electroshock seizure tests .
Table 1: Biological Activity Summary
Activity Type | Assay Type | Effective Concentration (IC50/ED50) | Reference |
---|---|---|---|
Antimicrobial | MIC against E. coli | 16 µg/mL | |
Anticancer | IC50 against A-431 | <10 µg/mL | |
Anticonvulsant | ED50 in electroshock test | 24.38 mg/kg |
Case Studies
Several case studies have illustrated the efficacy of thiazole derivatives similar to the compound :
-
Study on Anticancer Activity :
A recent study synthesized various thiazole derivatives and tested them against different cancer cell lines. The results indicated that compounds with specific substituents on the phenyl ring showed enhanced cytotoxicity, with one derivative achieving an IC50 value comparable to that of standard chemotherapeutics like doxorubicin . -
Research on Antimicrobial Properties :
Another research project focused on the synthesis of thiazole-based compounds and evaluated their antibacterial activity against resistant strains of bacteria. The findings revealed that modifications to the thiazole ring significantly influenced antimicrobial potency, suggesting pathways for developing new antibiotics .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within target cells. For instance, it may inhibit key enzymes involved in cell proliferation or modulate signaling pathways that lead to apoptosis in cancer cells.
Properties
Molecular Formula |
C19H20N4O2S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H20N4O2S2/c1-4-15-12(2)27-19(20-15)21-17(24)11-23-18(25)10-9-16(22-23)13-5-7-14(26-3)8-6-13/h5-10H,4,11H2,1-3H3,(H,20,21,24) |
InChI Key |
ZNLPFWFIKZRIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC)C |
Origin of Product |
United States |
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